molecular formula C12H8N4O4S B14170496 Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- CAS No. 95152-79-7

Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)-

Cat. No.: B14170496
CAS No.: 95152-79-7
M. Wt: 304.28 g/mol
InChI Key: AKGLPARAPSMXJV-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications. The presence of nitro groups and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with appropriate reagents under specific conditions. For instance, the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the reaction, providing a rapid and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as catalyst-free and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of nitro groups and the phenyl ring allows it to bind to various biological macromolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- stands out due to its specific structural features, such as the nitro groups and phenyl ring, which contribute to its unique reactivity and biological activity.

Properties

CAS No.

95152-79-7

Molecular Formula

C12H8N4O4S

Molecular Weight

304.28 g/mol

IUPAC Name

2-methyl-5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H8N4O4S/c1-7-6-14-11(16(19)20)10(13-12(14)21-7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3

InChI Key

AKGLPARAPSMXJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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